

Application Note: Quantification of Ecgonine in Hair Samples by LC-MS/MS

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Compound of Interest

Compound Name: Ecgonine

Cat. No.: B8798807

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Abstract

This application note provides a detailed protocol for the quantification of **ecgonine**, a primary metabolite of cocaine, in human hair samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Hair analysis offers a long-term window of detection for drug use, and the accurate measurement of metabolites like **ecgonine** is crucial for confirming ingestion and differentiating from external contamination. This document outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

Cocaine is a widely abused illicit drug, and its detection in biological matrices is a key aspect of forensic and clinical toxicology. Hair, as a biological matrix, provides a historical record of drug exposure over months to years. Cocaine is rapidly metabolized in the body to several compounds, including benzoylecgonine (BZE) and ecgonine methyl ester (EME), which can be further hydrolyzed to **ecgonine**. The presence of these metabolites in hair is a strong indicator of cocaine consumption. **Ecgonine** is a polar metabolite, and its analysis can be challenging due to its chromatographic behavior. This application note describes a robust and sensitive LC-MS/MS method for the reliable quantification of **ecgonine** in hair samples.

Experimental Protocols

Sample Preparation

A critical step in hair analysis is the effective extraction of the analyte from the complex keratin matrix while minimizing interferences.

1.1 Decontamination: To remove external contaminants, hair samples must be thoroughly washed prior to extraction.

- Wash approximately 20-50 mg of hair with 5 mL of dichloromethane for 2 minutes.
- Discard the solvent and repeat the wash with 5 mL of isopropanol for 2 minutes.
- Finally, wash the hair three times with 5 mL of deionized water.
- Dry the hair sample at room temperature or under a gentle stream of nitrogen.

1.2 Hair Digestion and Extraction: Acid hydrolysis is a common and effective method for releasing drugs from the hair matrix.

- Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).
- Place the hair segments in a glass tube and add 1 mL of 0.1 M HCl.
- Add an appropriate amount of a deuterated internal standard, such as **ecgonine-d3**, to each sample, calibrator, and quality control.
- Incubate the mixture overnight (approximately 12-18 hours) at 45-55°C.[\[1\]](#)
- After incubation, centrifuge the sample at 4000 rpm for 10 minutes.

1.3 Solid-Phase Extraction (SPE): SPE is employed to clean up the sample and concentrate the analyte of interest.

- Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of 0.1 M HCl.
- Load the supernatant from the digested hair sample onto the conditioned SPE cartridge.
- Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.

- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Due to the polar nature of **ecgonine**, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for better retention and separation.

2.1 Liquid Chromatography (LC) Conditions:

Parameter	Condition
Column	HILIC Column (e.g., Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm)
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	95% B to 50% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	30°C

2.2 Mass Spectrometry (MS) Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Gas Flow	Desolvation: 800 L/hr, Cone: 50 L/hr

2.3 MRM Transitions for **Ecgonine**:

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Ecgonine	186.1	111.1	83.1	15 - 25
Ecgonine-d3	189.1	114.1	86.1	15 - 25

Data Presentation

The following tables summarize the quantitative data typically achieved with this method, compiled from various literature sources.

Table 1: Method Validation Parameters for **Ecgonine** Quantification in Hair

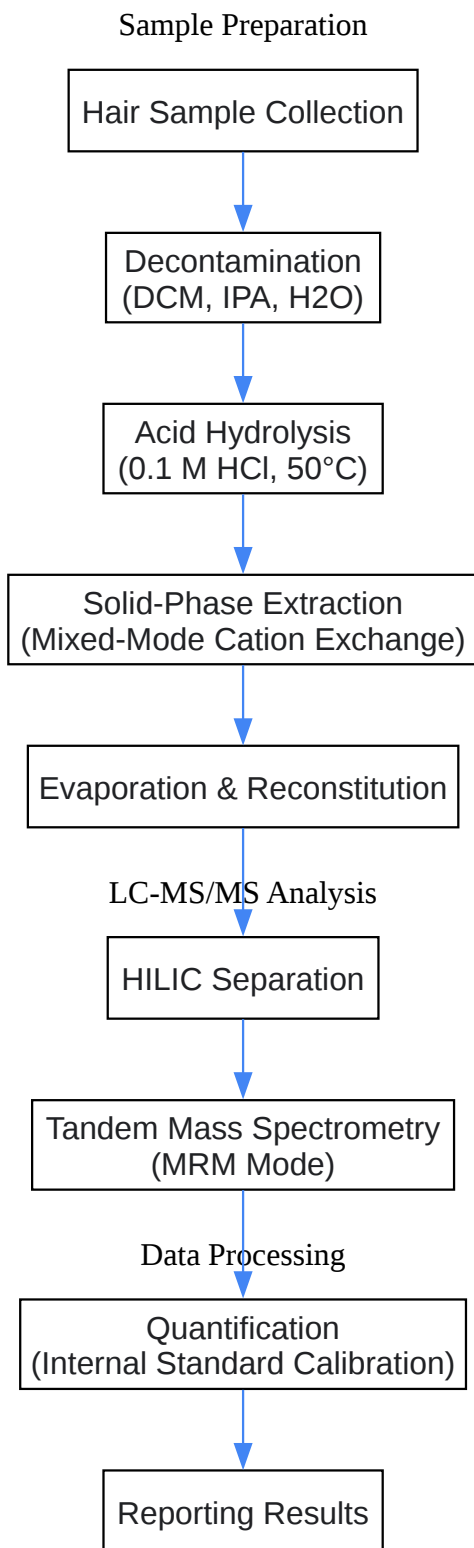
Parameter	Typical Range/Value
Linearity Range	0.005 - 5.0 ng/mg
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.001 - 0.005 ng/mg
Limit of Quantification (LOQ)	0.005 - 0.01 ng/mg
Recovery	> 70% [1]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Matrix Effect	< 30% suppression [1]

Table 2: Comparative Quantitative Data for Cocaine and its Metabolites in Hair

Compound	Linearity Range (ng/mg)	LOQ (ng/mg)
Cocaine (COC)	0.020 - 10.0 [1]	0.020 [1]
Benzoyllecgonine (BZE)	0.010 - 10.0 [1]	0.010 [1]
Ecgonine Methyl Ester (EME)	0.005 - 2.0 [1]	0.005 [1]
Ecgonine	0.005 - 5.0	0.005

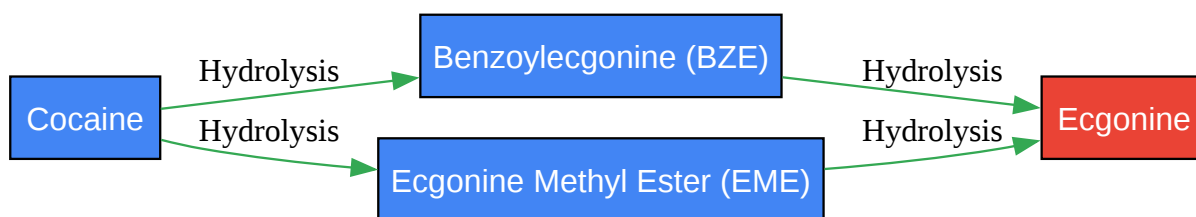
Visualizations

The following diagrams illustrate the key processes in the quantification of **ecgonine** in hair samples.



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Caption: Experimental workflow for **ecgonine** quantification in hair.



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Caption: Simplified metabolic pathway of cocaine to **ecgonine**.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of **ecgonine** in human hair samples. The combination of a thorough sample preparation protocol, including decontamination, acid hydrolysis, and solid-phase extraction, with a HILIC-based chromatographic separation and tandem mass spectrometry detection, allows for the accurate measurement of this key cocaine metabolite. This method is suitable for use in forensic toxicology, clinical research, and other settings where the long-term monitoring of cocaine use is required.

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References

- 1. sciex.com [sciex.com]
- To cite this document: BenchChem. [Application Note: Quantification of Ecgonine in Hair Samples by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8798807#quantification-of-ecgonine-in-hair-samples-by-lc-ms-ms\]](https://www.benchchem.com/product/b8798807#quantification-of-ecgonine-in-hair-samples-by-lc-ms-ms)

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